molecular formula C9H10BrNO3 B1492379 5-Bromo-2-methoxy-4,6-dimethylpyridine-3-carboxylic acid CAS No. 2256060-21-4

5-Bromo-2-methoxy-4,6-dimethylpyridine-3-carboxylic acid

Cat. No.: B1492379
CAS No.: 2256060-21-4
M. Wt: 260.08 g/mol
InChI Key: LGSGVIDMCWKYKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-methoxy-4,6-dimethylpyridine-3-carboxylic acid is a versatile chemical compound with the molecular formula C10H10BrNO3. This compound is a derivative of nicotinic acid and features a bromine atom, a methoxy group, and two methyl groups attached to the pyridine ring. Its unique structure makes it valuable in various scientific research applications, including drug development, organic synthesis, and catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-methoxy-4,6-dimethylpyridine-3-carboxylic acid typically involves the bromination of 2-methoxy-4,6-dimethylnicotinic acid. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are carefully controlled to ensure consistency and efficiency. The product is then purified using techniques such as recrystallization or chromatography to meet the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-methoxy-4,6-dimethylpyridine-3-carboxylic acid undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can undergo reduction reactions to form various reduced derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or ethanol.

Major Products Formed

    Substitution Products: Various substituted nicotinic acid derivatives.

    Oxidation Products: Aldehydes or carboxylic acids.

    Reduction Products: Reduced derivatives of the original compound.

Scientific Research Applications

5-Bromo-2-methoxy-4,6-dimethylpyridine-3-carboxylic acid is used in diverse scientific research applications:

    Drug Development: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules.

    Catalysis: It is employed in catalytic reactions to enhance reaction rates and selectivity.

Mechanism of Action

The mechanism of action of 5-Bromo-2-methoxy-4,6-dimethylpyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine atom and methoxy group play crucial roles in its reactivity and binding affinity. The compound can act as a ligand, binding to metal centers in catalytic reactions, or as a substrate in enzymatic reactions. The exact pathways and molecular targets depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-5-methoxybenzoic acid: A benzoic acid derivative with similar functional groups.

    5-Bromo-2,4-dimethoxybenzoic acid: Another benzoic acid derivative with two methoxy groups and a bromine atom.

Uniqueness

5-Bromo-2-methoxy-4,6-dimethylpyridine-3-carboxylic acid is unique due to its specific substitution pattern on the nicotinic acid ring. The presence of both methoxy and methyl groups, along with the bromine atom, imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

5-bromo-2-methoxy-4,6-dimethylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO3/c1-4-6(9(12)13)8(14-3)11-5(2)7(4)10/h1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGSGVIDMCWKYKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=C1Br)C)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Bromo-2-methoxy-4,6-dimethylpyridine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5-Bromo-2-methoxy-4,6-dimethylpyridine-3-carboxylic acid
Reactant of Route 3
5-Bromo-2-methoxy-4,6-dimethylpyridine-3-carboxylic acid
Reactant of Route 4
5-Bromo-2-methoxy-4,6-dimethylpyridine-3-carboxylic acid
Reactant of Route 5
Reactant of Route 5
5-Bromo-2-methoxy-4,6-dimethylpyridine-3-carboxylic acid
Reactant of Route 6
Reactant of Route 6
5-Bromo-2-methoxy-4,6-dimethylpyridine-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.